Mechanism of action of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride
Mechanism of action of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride
The following technical guide details the mechanism of action, chemical utility, and experimental applications of 2-(2-Aminoethyl)sulfonylpyridine dihydrochloride (CAS: 947662-84-2).
Executive Technical Summary
2-(2-Aminoethyl)sulfonylpyridine dihydrochloride is a specialized heteroaromatic electrophile used primarily in chemical biology and drug discovery as a cysteine-selective arylating reagent . Unlike conventional cysteine-targeting warheads (e.g., acrylamides, maleimides) that react via Michael addition, this compound operates via Nucleophilic Aromatic Substitution (SNAr) .
Its core utility lies in two distinct mechanistic pathways depending on the experimental design:
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Protein Surface Engineering: It transfers a stable pyridine motif to reactive cysteine residues (S-pyridylation), "capping" the thiol or introducing a heteroaryl tag.
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Thiol-Triggered Release Systems: When the primary amine is functionalized with a payload (e.g., a fluorophore or drug), the sulfonylpyridine moiety acts as a "self-immolative" trigger. Reaction with a biological thiol cleaves the sulfonyl linker, releasing the amine-linked payload.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-(2-Aminoethyl)sulfonylpyridine dihydrochloride |
| CAS Number | 947662-84-2 |
| Formula | C7H10N2O2S[1][2][3] · 2HCl |
| Molecular Weight | 259.15 g/mol (salt); 186.23 g/mol (free base) |
| Functional Class | Heteroaryl Sulfone; Cysteine-Reactive Electrophile |
| Reactivity Profile | Soft electrophile; specific for thiols (R-SH) over amines/hydroxyls at physiological pH. |
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)[2][4]
The defining mechanism of action is the SNAr reaction at the C2 position of the pyridine ring. The sulfonyl group (-SO2-) serves a dual role: it strongly activates the pyridine ring for nucleophilic attack and acts as the leaving group.
Reaction Pathway
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Nucleophilic Attack: A thiolate anion (Protein-S⁻) attacks the electron-deficient C2 carbon of the pyridine ring.
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Meisenheimer Complex: A transient anionic intermediate is formed (stabilized by the electron-withdrawing sulfonyl group and the pyridine nitrogen).
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Elimination: The 2-aminoethanesulfinate group is expelled, restoring aromaticity to the pyridine ring.
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Product Formation: The result is a stable thioether (Protein-S-Pyridine) and the released sulfinate byproduct.
Mechanistic Diagram
The following diagram illustrates the reaction trajectory, highlighting the release of the aminoethylsulfinate leaving group.
Caption: The SNAr reaction pathway where the cysteine thiolate displaces the sulfonyl group, resulting in protein pyridylation and release of the aminoethylsulfinate.
Applications in Research & Drug Development[4][5]
Thiol-Triggered Payload Release (Pro-drug/Probe Strategy)
This is the most sophisticated application. The compound acts as a cleavable linker .
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Workflow: The primary amine of the reagent is chemically coupled to a "Payload" (e.g., a drug, fluorophore, or affinity tag) via standard amide coupling.
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Mechanism: The resulting conjugate (Payload-NH-Ethyl-SO2-Py) is stable in the absence of thiols. Upon entering a reducing environment (e.g., cytosol with high Glutathione, or active site of a cysteine protease), the thiol attacks the pyridine.
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Outcome: The pyridine is transferred to the thiol, and the Payload-aminoethylsulfinate is released. The sulfinate is hydrophilic and typically does not interfere with the payload's function.
Cysteine "Capping" and Arylation
Researchers use this reagent to block free cysteines or to introduce a pyridine motif for biophysical studies.
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Advantage over Iodoacetamide: The reaction is highly specific for thiols (no reaction with lysines at pH 7.4) and forms a bond that is stable to oxidation and hydrolysis.
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Advantage over Maleimides: The resulting thioether does not undergo retro-Michael addition or ring-opening hydrolysis, ensuring permanent modification.
Comparative Analysis of Warheads
| Feature | 2-Sulfonylpyridine | Acrylamide | Maleimide |
| Mechanism | SNAr (Substitution) | Michael Addition | Michael Addition |
| Reversibility | Irreversible | Irreversible | Can be Reversible (Thiol exchange) |
| Stability | High (Thioether) | High | Moderate (Hydrolysis risk) |
| Byproduct | Sulfinate (Released) | None (Addition) | None (Addition) |
| Selectivity | High (Tunable) | Moderate | Moderate to High |
Experimental Protocol: Cysteine Labeling
Objective: To label a cysteine-containing protein or peptide with the pyridine motif using 2-(2-Aminoethyl)sulfonylpyridine dihydrochloride.
Materials
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Reagent: 2-(2-Aminoethyl)sulfonylpyridine dihydrochloride (100 mM stock in DMSO or Water). Note: If dissolved in water, neutralize the HCl with 2 equivalents of NaOH if high concentration is used.
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Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid buffers containing thiols (DTT, BME).
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Protein: Target protein (10–50 µM) with reduced surface cysteines.
Step-by-Step Methodology
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Preparation: Dilute the protein to 20 µM in the reaction buffer. Ensure cysteines are reduced (treat with TCEP if necessary, then remove TCEP or use TCEP-compatible stoichiometry).
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Incubation: Add the reagent to the protein solution at a 10-fold molar excess (200 µM final concentration).
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Rationale: SNAr reactions can be slower than Michael additions; excess reagent drives pseudo-first-order kinetics.
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Reaction: Incubate at 37°C for 1–4 hours or Room Temperature for 12–16 hours .
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Monitoring: The reaction can be monitored by LC-MS. Look for a mass shift of +77.03 Da (Addition of Pyridine [C5H4N, 78.03 Da] minus Hydrogen [1.01 Da]).
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Note: The "aminoethylsulfonyl" part is LOST. The protein gains only the pyridine ring.
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Quenching: Add excess thiol (e.g., 5 mM Glutathione) to quench unreacted reagent.
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Purification: Remove excess reagent and byproducts via dialysis or size-exclusion chromatography (e.g., PD-10 column).
References
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Bollong, M. J., et al. (2020).[4] "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." ACS Chemical Biology, 15(5), 1169–1176.
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Zambaldo, C., et al. (2022).[5] "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation."[6][7] Journal of the American Chemical Society, 144(30), 13673–13680.
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PubChem Compound Summary. (2024). "2-((2-Aminoethyl)disulfanyl)pyridine hydrochloride" (Structural Analog/Contrast). National Center for Biotechnology Information.
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AK Scientific. (2024). "Product Specification: 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride (CAS 947662-84-2)." AK Scientific Catalog.
Sources
- 1. 2-(2-Aminoethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 3. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
